![molecular formula C15H18ClNO B5804393 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5804393.png)
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one, also known as CDC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. CDC is synthesized through a specific method and has a unique mechanism of action, which makes it an interesting compound to study. In
Mechanism of Action
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's mechanism of action involves its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). By inhibiting these enzymes, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can reduce inflammation and prevent the growth of cancer cells. 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been shown to have antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to reduce inflammation and pain, as well as inhibit the growth of tumors. 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has also been shown to have a low toxicity profile, which makes it a promising compound for further study.
Advantages and Limitations for Lab Experiments
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's unique mechanism of action and low toxicity profile make it an attractive compound for lab experiments. However, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's synthesis method is complex and may require specialized equipment and expertise. Additionally, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's solubility in water is limited, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one research. One area of study could be the development of 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one-based drugs for the treatment of inflammation and cancer. Another area of study could be the optimization of 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's synthesis method to make it more efficient and cost-effective. Additionally, further research could be conducted on 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one's potential applications in agriculture and environmental science.
Synthesis Methods
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one is synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with 2-cyclohexen-1-one. The reaction is catalyzed by a base, such as potassium hydroxide, and yields 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one as a yellow solid. The purity of 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied as a potential herbicide and insecticide. In environmental science, 3-[(4-chlorobenzyl)amino]-5,5-dimethyl-2-cyclohexen-1-one has been studied for its potential use in wastewater treatment.
properties
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO/c1-15(2)8-13(7-14(18)9-15)17-10-11-3-5-12(16)6-4-11/h3-7,17H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMMZEDLOHWTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

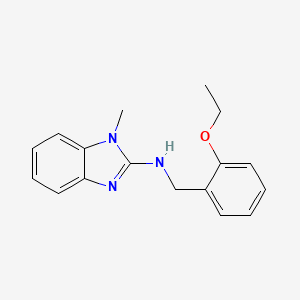
![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)
![4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5804316.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5804318.png)
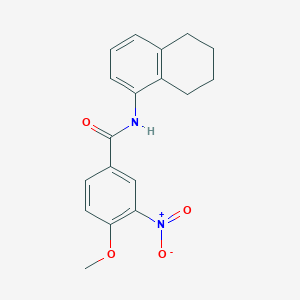

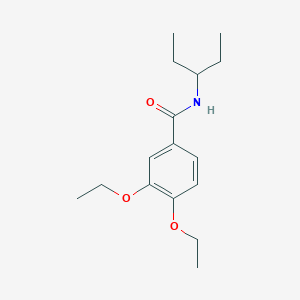
![2-(4-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804343.png)

![2-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5804368.png)
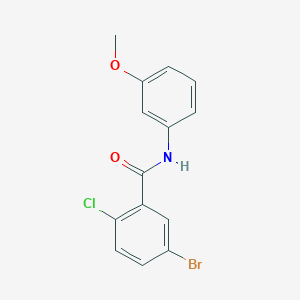
![N-cyclohexyl-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5804376.png)
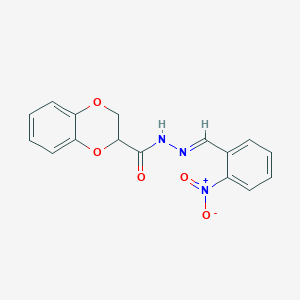
![2-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5804380.png)